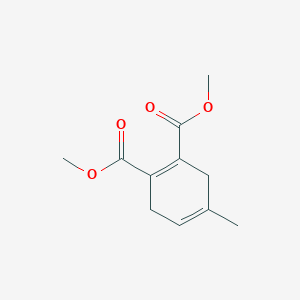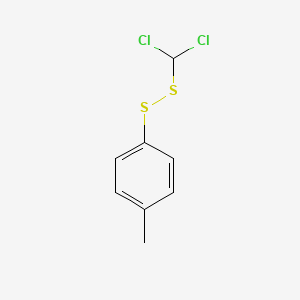
Disulfide, dichloromethyl 4-methylphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, dichloromethyl 4-methylphenyl is an organic compound with the molecular formula C8H8Cl2S2 It contains a disulfide bond (S-S) and is characterized by the presence of dichloromethyl and 4-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, dichloromethyl 4-methylphenyl, one common method is the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide. The reaction conditions often include mild temperatures and the use of solvents like chloroform or ethanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of disulfides can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, dichloromethyl 4-methylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and other peroxides.
Reducing Agents: Dithiothreitol (DTT), sodium borohydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Disulfide, dichloromethyl 4-methylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of disulfide, dichloromethyl 4-methylphenyl involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein structure and function. This mechanism is particularly important in redox biology and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(4-methylphenyl)disulfide: Similar structure but lacks the dichloromethyl group.
Di(4-chlorophenyl)disulfide: Contains a chlorophenyl group instead of a methylphenyl group.
Di(4-methoxyphenyl)disulfide: Contains a methoxy group instead of a methyl group
Uniqueness
Disulfide, dichloromethyl 4-methylphenyl is unique due to the presence of both dichloromethyl and 4-methylphenyl groups. This combination imparts distinct chemical properties, making it useful in specific applications where other disulfides may not be as effective .
Propriétés
Numéro CAS |
61079-19-4 |
|---|---|
Formule moléculaire |
C8H8Cl2S2 |
Poids moléculaire |
239.2 g/mol |
Nom IUPAC |
1-(dichloromethyldisulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C8H8Cl2S2/c1-6-2-4-7(5-3-6)11-12-8(9)10/h2-5,8H,1H3 |
Clé InChI |
XBWHUKIAERUMHY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SSC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


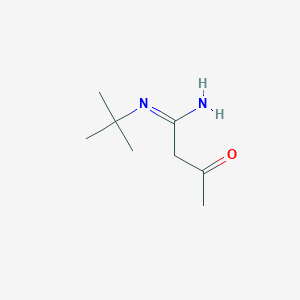
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)

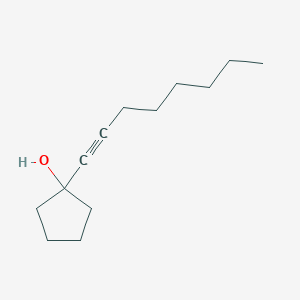
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
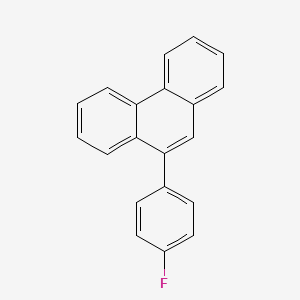

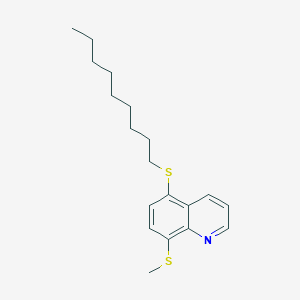

![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
